N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-4-9-18(14(2)10-13)27(23,24)20-11-17-12-21(19(22)26-17)15-5-7-16(25-3)8-6-15/h4-10,17,20H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSPQLFLGHMIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate nucleophile.
Attachment of the Dimethylbenzenesulfonamide Group: The final step involves the sulfonation of the oxazolidinone intermediate with a sulfonyl chloride derivative to introduce the dimethylbenzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Core Oxazolidinone Derivatives
- Linezolid Analogues (): Compounds such as (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(methylamino)benzamide (5e) and (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isonicotinamide (7a) share the oxazolidinone core but differ in substituents. These derivatives incorporate morpholino, fluoro, and carboxamide groups, whereas the target compound features a methoxyphenyl and sulfonamide group. The sulfonamide’s electron-withdrawing properties may enhance stability or alter binding interactions compared to carboxamides .
- Sutezolid (): Sutezolid ((S)-N-((3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide) contains a thiomorpholino group and acetamide.
Sulfonamide-Containing Analogues
N-((3-(4-Acetamidophenyl)-2-Oxooxazolidin-5-yl)Methyl)-5-Chlorothiophene-2-Carboxamide () :
This compound shares a sulfonamide-like group (carboxamide) but includes a chlorothiophene moiety. The target’s 2,4-dimethylbenzenesulfonamide may confer improved solubility or metabolic resistance due to the methyl groups .- Sigma-2 Ligands (): Compounds 4o and 4p (e.g., 5-(4-benzhydryl-piperazin-1-ylmethyl)-3-[2-(4-methoxy-phenyl)-ethyl]-oxazolidin-2-one) feature methoxyphenyl groups but lack sulfonamide substituents. The target’s sulfonamide could modulate receptor selectivity in non-antibacterial applications .
Physicochemical Properties
Table 1: Comparison of Key Properties
Biological Activity
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2,4-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 396.47 g/mol. Its structure includes an oxazolidinone ring, which is often associated with antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Studies have indicated that compounds featuring the oxazolidinone structure exhibit significant antimicrobial properties. For instance, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism suggests that this compound may exert similar effects against various bacterial strains.
Table 1: Antimicrobial Activity of Related Oxazolidinones
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Linezolid | Staphylococcus aureus | 1 µg/mL |
| Tedizolid | Enterococcus faecalis | 0.5 µg/mL |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC values for this compound are yet to be determined.
Anti-inflammatory Effects
The sulfonamide moiety in the compound may contribute to anti-inflammatory effects. Sulfonamides are known to inhibit carbonic anhydrase (CA) enzymes, which play a role in regulating pH and fluid balance in tissues. Inhibition of CA can lead to decreased inflammation in conditions such as glaucoma and arthritis.
The proposed mechanism of action for this compound involves:
- Inhibition of Bacterial Protein Synthesis : By binding to the ribosomal subunits.
- Inhibition of Carbonic Anhydrase : Leading to altered bicarbonate levels and reduced inflammation.
- Potential Interaction with Other Enzymatic Pathways : Further studies are needed to elucidate these pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxazolidinone ring or the sulfonamide group could enhance potency or selectivity against specific targets.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased antibacterial activity |
| Alteration of methoxy groups | Enhanced lipophilicity and absorption |
Case Studies
Several studies have explored compounds similar in structure to this compound:
- Study on Oxazolidinone Derivatives : A series of oxazolidinones were synthesized and tested for antibacterial activity against resistant strains of bacteria, showing promising results.
- In Vivo Studies : Animal models demonstrated that compounds with similar structures significantly reduced inflammation in induced arthritis models.
Q & A
Basic: What are the standard synthetic routes for preparing N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2,4-dimethylbenzenesulfonamide?
The compound can be synthesized via nucleophilic substitution between a sulfonyl chloride derivative (e.g., 2,4-dimethylbenzenesulfonyl chloride) and an oxazolidinone-containing amine intermediate. Key steps include:
- Step 1 : Synthesis of the oxazolidinone core by cyclizing a substituted epoxide with an amine under basic conditions (e.g., K₂CO₃ in CH₃CN) .
- Step 2 : Coupling the oxazolidinone intermediate with the sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide bond .
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound .
Basic: Which spectroscopic techniques are most effective for characterizing this sulfonamide derivative?
A multi-technique approach is recommended:
- NMR (¹H/¹³C) : To confirm the integrity of the oxazolidinone ring and sulfonamide linkage. For example, the methoxy group (4-methoxyphenyl) typically shows a singlet at ~3.8 ppm in ¹H NMR .
- FT-IR : Key peaks include the sulfonamide S=O stretch (~1350 cm⁻¹) and oxazolidinone C=O stretch (~1750 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Advanced: How can researchers optimize low yields during the oxazolidinone cyclization step?
Low yields in cyclization often arise from incomplete epoxide ring opening or side reactions. Strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO may improve reaction efficiency compared to CH₃CN .
- Temperature Control : Gradual heating (e.g., 60–80°C) can prevent decomposition of sensitive intermediates .
Advanced: What strategies resolve contradictions in biological activity data across different assays?
Contradictory results may stem from assay-specific variables:
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Solubility Adjustments : Optimize DMSO concentration or use surfactants to ensure uniform compound dispersion .
- Cell Line Validation : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
Advanced: How to determine the crystal structure of this compound for structure-activity relationship (SAR) studies?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in a solvent mixture (e.g., EtOH/CHCl₃). The 4-methoxyphenyl group often induces planar stacking, aiding crystallization .
- Comparative Analysis : Compare with structurally related sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) to identify key conformational differences .
Advanced: How to assess the hydrolytic stability of the oxazolidinone ring under physiological conditions?
- pH-Dependent Studies : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS. The 2-oxooxazolidin-5-yl group is susceptible to hydrolysis at acidic pH .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics to predict in vivo stability .
Advanced: What computational methods predict the binding affinity of this compound to target enzymes?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2, a common sulfonamide target) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., hydrophobic pockets accommodating the 2,4-dimethylbenzenesulfonamide group) .
Advanced: How to address poor solubility in aqueous media for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
